6-[(2-Fluorophenyl)methyl]-5-oxothiomorpholine-3-carboxylic acid
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Overview
Description
6-[(2-Fluorophenyl)methyl]-5-oxothiomorpholine-3-carboxylic acid is a complex organic compound featuring a thiomorpholine ring, a fluorophenyl group, and a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(2-Fluorophenyl)methyl]-5-oxothiomorpholine-3-carboxylic acid typically involves multiple steps, starting with the preparation of the thiomorpholine ring. This can be achieved through the cyclization of appropriate precursors under controlled conditions. The introduction of the fluorophenyl group is usually accomplished via a substitution reaction, where a fluorinated benzyl halide reacts with the thiomorpholine intermediate. The final step involves the oxidation of the thiomorpholine ring to introduce the oxo group and the carboxylation to form the carboxylic acid functional group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques, such as chromatography, may be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
6-[(2-Fluorophenyl)methyl]-5-oxothiomorpholine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The thiomorpholine ring can be further oxidized to introduce additional functional groups.
Reduction: The oxo group can be reduced to form hydroxyl derivatives.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like halogens or nitro compounds under acidic conditions.
Major Products
The major products formed from these reactions include hydroxyl derivatives, substituted aromatic compounds, and various oxidized forms of the thiomorpholine ring.
Scientific Research Applications
6-[(2-Fluorophenyl)methyl]-5-oxothiomorpholine-3-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 6-[(2-Fluorophenyl)methyl]-5-oxothiomorpholine-3-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The fluorophenyl group may enhance its binding affinity to certain receptors or enzymes, while the thiomorpholine ring can modulate its overall chemical reactivity. The carboxylic acid functional group may facilitate interactions with biological molecules through hydrogen bonding and ionic interactions.
Comparison with Similar Compounds
Similar Compounds
- 6-[(2-Chlorophenyl)methyl]-5-oxothiomorpholine-3-carboxylic acid
- 6-[(2-Bromophenyl)methyl]-5-oxothiomorpholine-3-carboxylic acid
- 6-[(2-Methylphenyl)methyl]-5-oxothiomorpholine-3-carboxylic acid
Uniqueness
The presence of the fluorophenyl group in 6-[(2-Fluorophenyl)methyl]-5-oxothiomorpholine-3-carboxylic acid imparts unique properties, such as increased lipophilicity and potential for enhanced biological activity compared to its chloro, bromo, and methyl analogs. This makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
6-[(2-fluorophenyl)methyl]-5-oxothiomorpholine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FNO3S/c13-8-4-2-1-3-7(8)5-10-11(15)14-9(6-18-10)12(16)17/h1-4,9-10H,5-6H2,(H,14,15)(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCAFIHFRESDDIR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC(=O)C(S1)CC2=CC=CC=C2F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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